A Technical Guide to the Discovery and Isolation of Conopressin G from Conus Species
A Technical Guide to the Discovery and Isolation of Conopressin G from Conus Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Conopressin G, a vasopressin/oxytocin-like peptide from the venom of marine cone snails. It details the experimental protocols used for its purification and analysis and presents its known biochemical and pharmacological properties.
Introduction: The Discovery of a Molluscan Neuropeptide
Conopressins are a class of disulfide-poor conopeptides that share significant sequence homology with the mammalian neurohypophysial hormones vasopressin and oxytocin (B344502).[1][2] The first of these peptides, Lys-conopressin-G, was initially isolated from the venom of the fish-hunting cone snail, Conus geographus.[2][3] Its discovery was significant, revealing that cone snail venoms, primarily known for disulfide-rich toxins targeting ion channels, also contain peptides that act on G-protein coupled receptors (GPCRs).[3][4] Subsequently, Lys-conopressin-G was also identified in the venom of the worm-hunting snail, Conus imperialis, suggesting a broader distribution and potentially an evolutionary transition from an endogenous peptide to a specialized venom component.[5][6]
Conopressin G is a nonapeptide with a single disulfide bond forming a six-membered ring, a characteristic feature of the vasopressin/oxytocin family.[3][7] Upon intracerebral injection into mice, it induces a distinct scratching and grooming behavior, a characteristic effect that aided in its initial isolation.[1][5] These peptides are valuable tools for studying vasopressin/oxytocin receptors and hold potential as leads for drug development.[3][4]
Biochemical Characterization
Conopressin G is defined by its specific amino acid sequence and post-translational modifications, which are crucial for its structure and function. The key properties are summarized in the table below.
| Property | Description | Reference |
| Peptide Name | Lys-conopressin-G | [2][5] |
| Sequence | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 (CFIRNCPKG-NH2) | [7][8] |
| Disulfide Bridge | Between Cys¹ and Cys⁶ | [3][7] |
| C-Terminus | Amidated | [3] |
| Molecular Formula | C44H71N15O10S2 | [7][8] |
| Molecular Weight | ~1034.26 Da | [7] |
| Origin | Conus geographus, Conus imperialis | [2][5] |
Experimental Protocols: From Venom to Purified Peptide
The isolation and characterization of Conopressin G from Conus venom involves a multi-step process combining biochemical extraction and analytical techniques. More recently, transcriptomic analysis of the venom gland and chemical synthesis have become primary methods for studying this and other conopeptides.[2][3]
Venom Extraction and Initial Purification
The traditional workflow for isolating native conotoxins has remained consistent for decades.[9]
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Crude Venom Collection : The venom ducts of live cone snails are dissected. The crude venom is then squeezed from the ducts or the entire tissue is subjected to extraction.[9]
-
Extraction : The crude venom or dissected tissue is extracted using an aqueous acetonitrile (B52724) solution containing 0.1% to 1% trifluoroacetic acid (TFA).[9] The mixture is centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.
-
Size Exclusion Chromatography (SEC) : The crude extract is first fractionated by size exclusion chromatography to separate peptides based on their molecular weight.[9]
High-Performance Liquid Chromatography (HPLC)
-
Reversed-Phase HPLC (RP-HPLC) : Fractions from SEC are further purified using C18 reversed-phase HPLC.[9]
-
Elution : Peptides are eluted using a gradient of increasing acetonitrile concentration in water, with 0.1% TFA as a mobile phase modifier.[9]
-
Fraction Collection : Eluted fractions are collected, and those corresponding to the activity of interest (e.g., inducing scratching behavior in mice) are selected for further characterization.[5]
Structural and Functional Characterization
-
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the precise molecular mass of the purified peptide.[3]
-
Peptide Sequencing : The amino acid sequence is determined de novo using methods like Edman degradation or tandem mass spectrometry (MS/MS) after reduction and alkylation of the disulfide bond.[9]
-
Solid-Phase Peptide Synthesis (SPPS) : To confirm the sequence and obtain larger quantities for pharmacological studies, Conopressin G is chemically synthesized using SPPS.[3][10] The synthetic peptide's co-elution with the native peptide in RP-HPLC confirms its identity.[11]
-
Nuclear Magnetic Resonance (NMR) : The three-dimensional structure of the peptide in solution is determined using 2D NMR spectroscopy.[1][3]
Pharmacological Assays
The biological activity of Conopressin G is assessed using cell-based assays that measure receptor activation.
-
Cell Culture and Transfection : COS-1 or CHO cells are transiently transfected with plasmids encoding the human vasopressin (hV1aR, hV1bR, hV2R) or oxytocin (hOTR) receptors.[3]
-
Intracellular Ca²⁺ Mobilization Assay : To measure activation of Gq-coupled receptors (V1a, V1b, OTR), a Fluorescent Imaging Plate Reader (FLIPR) assay is used.[3] Transfected cells are loaded with a calcium-sensitive dye. The addition of Conopressin G and subsequent measurement of fluorescence indicate an increase in intracellular calcium.[3]
-
cAMP Assay : To measure activation of Gs-coupled receptors (V2R), a second-messenger cyclic adenosine (B11128) monophosphate (cAMP) assay is performed.[3][8]
Biological Activity and Signaling Pathway
Conopressin G exerts its effects by acting as a ligand for the vasopressin/oxytocin family of GPCRs.[3][12] These receptors couple to different G-proteins to initiate distinct intracellular signaling cascades.
-
V1a and V1b Receptors (Gq-coupled) : Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[3][8]
-
V2 Receptors (Gs-coupled) : Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels and the activation of protein kinase A (PKA).[3][8]
Pharmacological studies have shown that Conopressin G acts as an agonist on these receptors, though its potency and efficacy can vary depending on the receptor subtype.[3]
Pharmacological Activity Data
While specific Ki or EC50 values for Conopressin G are sparsely reported across the literature, studies characterize its activity qualitatively. For instance, related conopressins show weak or partial agonist activity at human vasopressin receptors, with potencies in the low micromolar range.[3][4]
| Receptor | G-Protein Coupling | Second Messenger | General Activity of Conopressins |
| hV1aR | Gq | IP3 / DAG / Ca²⁺ | Agonist/Partial Agonist |
| hV1bR | Gq | IP3 / DAG / Ca²⁺ | Weak Partial Agonist |
| hV2R | Gs | cAMP | Agonist/Partial Agonist |
| hOTR | Gq | IP3 / DAG / Ca²⁺ | Agonist |
Conclusion
The discovery and isolation of Conopressin G from Conus venom marked a significant expansion in our understanding of the chemical diversity of these venoms. The methodologies established for its purification and characterization, from traditional biochemical fractionation to modern transcriptomics and chemical synthesis, provide a robust framework for the continued discovery of novel peptide-based drug leads. As a specific ligand for vasopressin and oxytocin receptors, Conopressin G remains an invaluable pharmacological tool for dissecting the roles of these receptors in physiology and disease.
References
- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, pharmacological and structural characterization of novel conopressins from Conus miliaris [researchonline.jcu.edu.au]
- 5. Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery Methodology of Novel Conotoxins from Conus Species | Semantic Scholar [semanticscholar.org]
- 7. linkpeptide.com [linkpeptide.com]
- 8. Conopressin G | C44H71N15O10S2 | CID 163847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conopressins and their analogs: synthesis, antidiuretic and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. qyaobio.com [qyaobio.com]
